molecular formula C10H10O2 B3371531 5-Hydroxy-6-methylindan-1-one CAS No. 721948-91-0

5-Hydroxy-6-methylindan-1-one

Cat. No. B3371531
Key on ui cas rn: 721948-91-0
M. Wt: 162.18 g/mol
InChI Key: OMUNHVNFIJYFFA-UHFFFAOYSA-N
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Patent
US07220734B2

Procedure details

To a stirred suspension of aluminum chloride (3.0 g, 22.2 mmol) and o-cresol (2.0 g, 18.5 mmol) in methylene chloride (10 mL) was added 4-chloropropionyl chloride (2.0 mL, 20.4 mmol). After stirring overnight at rt, the reaction was quenched by the addition of methanol followed by 2N hydrochloric acid. The product was extracted in methylene chloride (3×30 mL), dried over magnesium sulfate and concentrated in vacuo to give a colorless oil. This oil was treated with concentrated sulfuric acid (10 mL) at 90° C. for 1 h, diluted with water (50 mL) and the product extracted into methylene chloride (3×30 mL). The combined organics were dried over magnesium sulfate and concentrated in vacuo. Silica gel chromatography eluting with 33% ethyl acetate/hexanes gave 0.47 g of the title compound: 1H NMR (500 MHz, CDCl3): δ 7.56 (s, 1H), 6.81 (s, 1H), 5.36 (s, 1H, OH), 3.04 (t, J=5.9 Hz, 2H), 2.65 (t, J=5.8 Hz, 2H), 2.28 (s, 3H)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-chloropropionyl chloride
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([CH3:12])[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][CH:6]=1.S(=O)(=O)(O)O>C(Cl)Cl.O>[OH:11][C:10]1[CH:9]=[C:8]2[C:7](=[CH:6][C:5]=1[CH3:12])[C:10](=[O:11])[CH2:9][CH2:8]2 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
4-chloropropionyl chloride
Quantity
2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of methanol
EXTRACTION
Type
EXTRACTION
Details
The product was extracted in methylene chloride (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
EXTRACTION
Type
EXTRACTION
Details
the product extracted into methylene chloride (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Silica gel chromatography eluting with 33% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C2CCC(C2=CC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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